![molecular formula C18H19N3O5S B2700781 methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-22-7](/img/structure/B2700781.png)
methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a modified Hantzsch-type condensation. Specifically, it includes the Michael addition of a Knoevenagel adduct with an enamine. The resulting product is characterized by spectroscopic techniques and confirmed through X-ray diffraction studies .
Molecular Structure Analysis
The molecular formula of methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is C12H16N2O6S . Its molecular weight is approximately 316.33 g/mol . The compound crystallizes in the monoclinic crystal class with specific cell parameters .
Chemical Reactions Analysis
- Protodeboronation : This compound can undergo protodeboronation using a radical approach. It is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol . Free Radical Bromination : The N-bromosuccinimide (NBS) reagent can be used to brominate the benzylic position. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the compound to form succinimide . Other Reactions : The compound’s structure suggests potential reactivity at the benzylic position, including nucleophilic substitutions and oxidation .
Physical and Chemical Properties
Applications De Recherche Scientifique
Research Applications
Synthesis and Evaluation of Novel Molecules
- Research programs focusing on novel molecules often target specific therapeutic areas such as anti-inflammatory agents. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by its potential anti-inflammatory properties, demonstrating how structurally related molecules are explored for their pharmacological activities (Moloney, 2001).
Antitumor Activity
- Certain derivatives, such as 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, have been investigated for their antitumor activity. This highlights the research interest in exploring the therapeutic potential of complex molecules in oncology (Jasztold-Howorko et al., 1994).
Neuroleptic Agents
- The synthesis of substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides and their evaluation as potential neuroleptic agents demonstrates the ongoing research into compounds with central nervous system (CNS) activity. This work shows the interest in developing new treatments for CNS disorders (de Paulis et al., 1985).
Synthesis of Heterocyclic Compounds
- The creation of new heterocyclic compounds, such as thieno[3,2-b]pyridine derivatives, is a significant area of research, often aimed at discovering new chemical entities with potential pharmacological applications. These efforts illustrate the chemical diversity and complexity explored in drug discovery (Calhelha & Queiroz, 2010).
Modulation of G Protein-Coupled Receptors
- The study of allosteric modulators, such as 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, for G protein-coupled receptors indicates the exploration of novel mechanisms of action for therapeutic intervention. This research is crucial for understanding receptor dynamics and developing drugs with improved specificity and efficacy (Valant et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-25-11-5-3-10(4-6-11)16(23)20-17-14(15(19)22)12-7-8-21(18(24)26-2)9-13(12)27-17/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHOCGBIRZWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


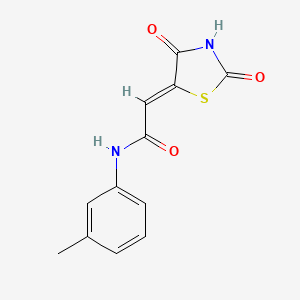
![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)
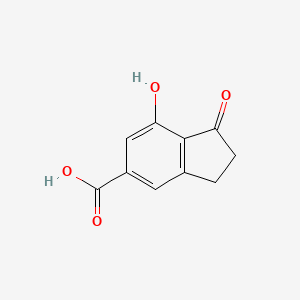
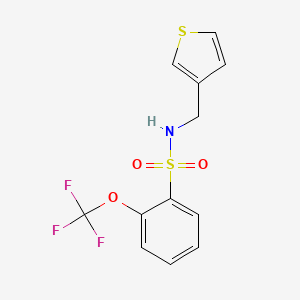
![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
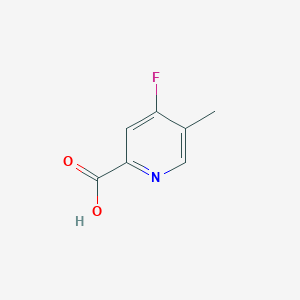
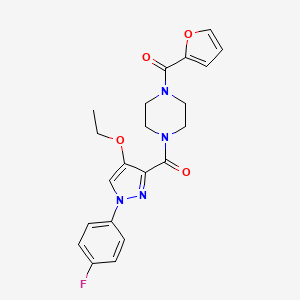
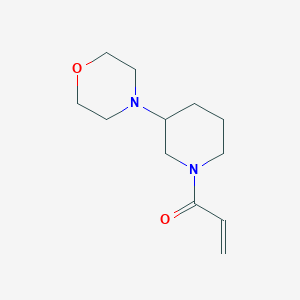

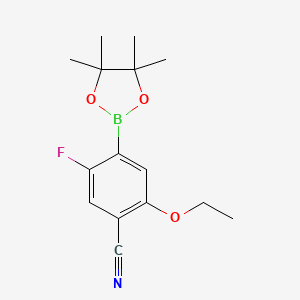
![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)
![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)